molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3

Mevalonolactone, RS-, [5-3H]

Cat. No.: B590605
CAS No.: 125441-02-3
M. Wt: 134.159
InChI Key: JYVXNLLUYHCIIH-BMCFWTDKSA-N
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Description

Mevalonolactone, RS-, [5-3H] is a tritiated form of mevalonolactone, a lactone derived from mevalonic acid. It is a key intermediate in the biosynthesis of terpenes and steroids, playing a crucial role in the mevalonate pathway. This compound is often used in biochemical research to study metabolic pathways and enzyme activities.

Scientific Research Applications

Mevalonolactone, RS-, [5-3H] is widely used in scientific research due to its role in the mevalonate pathway. Some key applications include:

    Biochemistry: Studying enzyme activities and metabolic pathways.

    Medicine: Investigating the effects of statins and other cholesterol-lowering drugs.

    Chemistry: Synthesizing various terpenes and steroids.

    Industry: Producing high-value chemicals and pharmaceuticals

Safety and Hazards

Mevalonolactone, RS-, [5-3H] is harmful by contact, ingestion, and inhalation. It is irritating to eyes, slightly toxic, and flammable . It is known to the state of California to cause cancer .

Future Directions

The future directions of Mevalonolactone, RS-, [5-3H] research could involve its use in the development of novel photoinitiating systems, 3D printing, and polymerization-induced self-assembly (PISA) . It is also important to note that the stability of Mevalonolactone, RS-, [5-3H] is nonlinear and not correlated to isotope half-life .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevalonolactone can be synthesized from mevalonic acid through a dehydration reaction. The process involves the removal of water from mevalonic acid, resulting in the formation of the lactone ring. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of mevalonolactone involves similar dehydration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality mevalonolactone .

Chemical Reactions Analysis

Types of Reactions

Mevalonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mevalonic acid, various mevalonolactone derivatives, and other related compounds .

Mechanism of Action

Mevalonolactone exerts its effects by participating in the mevalonate pathway, a crucial metabolic pathway for the biosynthesis of terpenes and steroids. It acts as a precursor to mevalonic acid, which is then converted into isopentenyl pyrophosphate (IPP) and other important intermediates. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory enzyme .

Comparison with Similar Compounds

Mevalonolactone is similar to other lactones and mevalonic acid derivatives. Some related compounds include:

Mevalonolactone is unique due to its specific role in the mevalonate pathway and its use in studying metabolic processes and enzyme activities.

Properties

IUPAC Name

4-hydroxy-4-methyl-5,5-ditritiooxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-BMCFWTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1(COC(=O)CC1(C)O)[3H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745474
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-02-3
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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